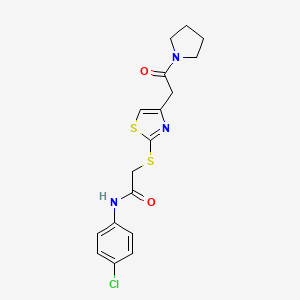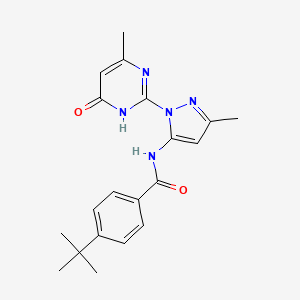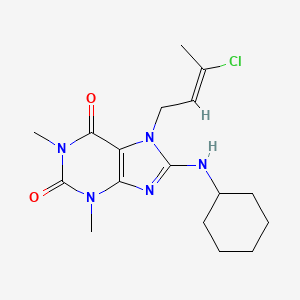![molecular formula C16H15F2N3O2 B2447699 2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one CAS No. 2309189-13-5](/img/structure/B2447699.png)
2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is not fully understood yet. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the levels of cyclic guanosine monophosphate (cGMP), respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one have been studied in various in vitro and in vivo models. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been reported to induce apoptosis and inhibit cell proliferation in certain cancer cell lines. Moreover, it has been shown to inhibit the replication of certain viruses such as dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one in lab experiments include its high purity, good yields, and potential applications in various fields of scientific research. However, the limitations of using this compound include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research on 2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one. One of the potential directions is to further investigate its mechanism of action and identify its molecular targets. Another potential direction is to explore its applications in drug development for various diseases such as cancer and viral infections. Additionally, the development of new synthesis methods and the optimization of existing ones can also be a potential direction for future research.
Méthodes De Synthèse
The synthesis of 2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one involves the reaction of 2,4-difluorobenzoyl chloride with azetidin-3-ylmethanol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 6-methylpyridazin-3-one to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one has shown potential applications in various fields of scientific research. This compound has been reported to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
2-[[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c1-10-2-5-15(22)21(19-10)9-11-7-20(8-11)16(23)13-4-3-12(17)6-14(13)18/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPALEEJZXVTMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447616.png)





![3-(4-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2447626.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2447628.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2447634.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2447637.png)

![5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2447639.png)